1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide
Description
1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a synthetic indole-3-carboxamide derivative characterized by:
- Indole core: A 1-methyl-substituted indole ring at the 1-position.
- Carboxamide group: At the 3-position of the indole, linked to a 2-(1,3-thiazol-2-yl)ethyl substituent via an amide bond. This scaffold is structurally similar to bioactive compounds targeting viral proteases, methyltransferases, and cannabinoid receptors . Its synthesis typically involves coupling indole-3-carboxylic acid derivatives with thiazole-containing amines under activating conditions (e.g., HBTU, DIPEA) .
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C15H15N3OS/c1-18-10-12(11-4-2-3-5-13(11)18)15(19)17-7-6-14-16-8-9-20-14/h2-5,8-10H,6-7H2,1H3,(H,17,19) |
InChI Key |
QHLFRKZVDXQFHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Initial Carbodiimide-Mediated Coupling
The synthesis begins with 1-methyl-1H-indole-3-carboxylic acid (1a ), which is reacted with 2-(2-amino-1,3-thiazol-4-yl)ethylamine (2 ) using carbodiimide-based coupling agents. Early attempts employed N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0–25°C, but incomplete conversion (≤60%) and byproduct formation (e.g., dicyclohexylurea) necessitated alternative approaches. Switching to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under identical conditions improved yields to 76%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) analysis.
Reaction Conditions:
Ester-to-Hydrazide Transformation
The intermediate ethyl ester (3a ) undergoes hydrazinolysis to form the corresponding hydrazide (4a ). Traditional refluxing with hydrazine hydrate in ethanol produced undesired 1H-indole-3-carbohydrazide (3c ) as a major byproduct. Optimizing the reaction under solvent-free conditions at 100°C achieved quantitative conversion (98% yield) of 3a to 4a .
Key Spectral Data for 4a :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 11.69 (s, 1H, NH), 8.22 (d, J = 8.0 Hz, 1H), 7.41–7.03 (m, 6H).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 152.1 (thiazole C-2), 38.9 (−CH₂−).
Condensation with Substituted Aldehydes
Formation of E/Z Isomers
Hydrazide 4a condenses with substituted aldehydes (5a–z ) in ethanol containing glacial acetic acid (cat.), yielding E/Z isomers (6a–z ) in 96–100% yields. The E isomer predominates (ratio 1:0.7–0.8), confirmed by distinct NMR signals for −CH₂− (δ 4.09 vs. 3.65 ppm) and thiazole protons (δ 7.03 vs. 7.01 ppm).
Representative Example: 6a (R = Ph)
Hydroxamic Acid Derivative Synthesis
Hydroxylamine Incorporation
Treating ethyl ester 3a with hydroxylamine (NH₂OH) in ethanol under reflux forms N-(4-(2-(hydroxyamino)-2-oxoethyl)thiazol-2-yl)-1H-indole-3-carboxamide (8a ) in 82% yield. This method introduces a hydroxamate group, enhancing metal-chelating properties.
Optimization Parameters:
Mannich Base Functionalization
Thiazolidinone Ring Formation
A Mannich reaction between Schiff base intermediates and mercaptoacetic acid generates thiazolidinone derivatives. For example, refluxing 4a with mercaptoacetic acid in dioxane (ZnCl₂ catalyst) yields 2-(1-((4,5-dihydro-4-(morpholinomethyl)-5-thioxo-1,3,4-oxadiazol-2-yl)methyl)-1H-indol-3-yl)-3-(4-phenylthiazol-2-yl)thiazolidin-4-one (4 ) in 75% yield.
Spectral Confirmation:
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Peptide Coupling (EDC) | EDC, DMAP | 76 | High reproducibility | Byproduct formation |
| Hydrazide Formation | Hydrazine hydrate | 98 | Solvent-free conditions | Requires strict temperature control |
| Hydroxamic Acid Synthesis | NH₂OH | 82 | Introduces chelating groups | Longer reaction times |
| Mannich Base Reaction | Mercaptoacetic acid, ZnCl₂ | 75 | Generates diverse analogs | Complex purification |
Characterization and Validation
All intermediates and final products were validated via:
-
¹H/¹³C NMR : Distinct signals for −CH₂− (δ 35–40 ppm), thiazole protons (δ 6.9–7.1 ppm), and amide NH (δ 11.15–11.71 ppm).
-
IR Spectroscopy : C=O stretches at 1650–1680 cm⁻¹ and C−N vibrations at 1240–1250 cm⁻¹.
-
Mass Spectrometry : Molecular ion peaks matching theoretical m/z values (e.g., 8a : [M+H]⁺ = 329.12).
Industrial-Scale Considerations
For large-scale production, EDC-mediated coupling and solvent-free hydrazide formation are preferred due to their scalability and cost-effectiveness. However, residual EDC must be removed via aqueous washes, and column chromatography is recommended for final purification.
Emerging Methodologies
Recent studies explore enzymatic coupling and microwave-assisted synthesis to reduce reaction times and improve yields. For instance, lipase-catalyzed amidation in ionic liquids has achieved 85% yield for analogous indole-thiazole carboxamides.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the indole or thiazole rings.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Line Studies : A study reported that derivatives of thiazolyl-indole compounds exhibited IC50 values as low as 6.10 µM against MCF-7 breast cancer cells . Another investigation noted that thiazole-linked indoles showed promising activity against colon carcinoma HCT-15, with IC50 values around 1.61 µg/mL .
Applications in Other Therapeutic Areas
Beyond oncology, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antimicrobial activity against various strains of bacteria and fungi. For example, certain thiazole compounds demonstrated enhanced efficacy against Gram-negative bacteria .
- Anti-inflammatory Properties : Some studies suggest that thiazole-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Cytotoxicity of Thiazolyl-Indole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6i | MCF-7 | 6.10 ± 0.4 | EGFR/HER2 inhibition |
| 24b | HCT-15 | 1.61 ± 1.92 | Cell cycle arrest |
| 19 | A549 | >1000 | Apoptosis induction |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 3e | E. coli | 15 | 32 µg/mL |
| 3k | S. aureus | 20 | 16 µg/mL |
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study evaluated the efficacy of a series of thiazolyl-indole derivatives in mouse models bearing human tumor xenografts. The results indicated a marked reduction in tumor volume compared to controls, supporting the potential for these compounds in cancer therapeutics.
Case Study 2: Antimicrobial Testing
In another study focusing on the antimicrobial properties of thiazole derivatives, several compounds were tested against clinical isolates of resistant bacteria. The results showed significant antibacterial activity, suggesting a potential role in treating resistant infections.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Profiles
The table below compares key structural features and reported activities of 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide with related compounds:
Key Findings from Comparative Studies
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate (a related thiazolide) demonstrated superior binding stability in molecular dynamics (MD) simulations compared to non-thiazole analogs .
Psychoactive Properties: Substitutions at the carboxamide nitrogen (e.g., 1-methyl-1-phenylethyl in 5-fluoro analogs) correlate with cannabinoid receptor binding, leading to classification as controlled substances .
Synthetic Accessibility :
- The target compound’s synthesis is more straightforward than analogs requiring multistep modifications (e.g., 6-methoxy derivatives), which involve additional functionalization of the indole ring .
ADMET Profiles :
- Thiazole-containing derivatives generally exhibit favorable ADMET parameters, including moderate logP values (2.5–3.5) and low hepatotoxicity risks, enhancing their drug-likeness .
Biological Activity
1-Methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a compound belonging to the class of n-alkylindoles, characterized by the presence of an indole moiety with a methyl group and a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
- Chemical Formula : C12H10N2S
- Molecular Weight : 214.286 g/mol
- IUPAC Name : 1-methyl-3-(1,3-thiazol-2-yl)-1H-indole
- CAS Registry Number : 194155-86-7
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. For instance, derivatives of thiazole and indole have shown significant apoptotic activity in cancer cell lines like A549 and Jurkat cells .
- Cell Cycle Arrest : The compound may inhibit key protein kinases involved in cell cycle regulation, leading to G2/M phase arrest. This is particularly relevant in cancer therapy where halting cell division can prevent tumor growth .
Biological Activity and Cytotoxicity
Several studies have evaluated the cytotoxic effects of related compounds, providing insights into the potential efficacy of this compound:
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Thiazole-Indole Hybrid | 10–30 | U251 (glioblastoma) | Apoptosis via caspase activation |
| Doxorubicin (control) | ~0.5 | A549 (lung cancer) | DNA intercalation |
Note: The specific IC50 values for the compound need to be determined through experimental assays.
Study 1: Antitumor Activity
In a recent study involving thiazole-bearing compounds similar to this compound, researchers observed significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the thiazole ring could enhance activity against specific tumors .
Study 2: Mechanistic Insights
Another investigation revealed that thiazole derivatives could inhibit CDK proteins, which are essential for cell cycle progression. This inhibition led to increased apoptosis rates in treated cells, suggesting that compounds like this compound could similarly affect tumor growth dynamics .
Q & A
Q. What are the key synthetic pathways for 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide?
The synthesis typically involves functionalizing the indole core and coupling it with a thiazole-containing side chain. Key steps include:
- Indole functionalization : Methylation of the indole nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
- Thiazole coupling : Reaction of 2-(1,3-thiazol-2-yl)ethylamine with the activated indole-3-carboxylic acid derivative (e.g., via carbodiimide-mediated amidation).
- Purification : Column chromatography or recrystallization to isolate the product, with structural confirmation via NMR and mass spectrometry .
Q. How is the compound’s structure confirmed experimentally?
- 1H/13C NMR : Identifies aromatic protons (indole and thiazole rings) and methyl/ethyl substituents. For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while the indole NH is typically absent due to methylation .
- IR spectroscopy : Confirms the amide carbonyl stretch (~1650–1700 cm⁻¹) and aromatic C-H stretches.
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 314.12) .
Q. What physicochemical properties are critical for its biological activity?
- Solubility : Moderate aqueous solubility due to the hydrophobic indole-thiazole system; enhanced via co-solvents like DMSO.
- LogP : Estimated ~2.5–3.0, indicating moderate lipophilicity for membrane permeability.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; stability studies recommend storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., kinases or receptors)?
Mechanistic studies employ:
- Molecular docking : Predicts binding to ATP-binding pockets in kinases (e.g., JAK2 or EGFR) via hydrogen bonding with the amide group and π-π stacking of the indole-thiazole system .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD values in nM–µM range) .
- Functional assays : Measures inhibition of enzymatic activity (e.g., IC50 in kinase assays) .
Q. How can synthetic yields be optimized while minimizing side products?
- Reaction optimization : Use of microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce reaction time and improve yields (>80%) compared to conventional reflux .
- Catalyst screening : Palladium catalysts for coupling steps or mild bases (e.g., NaHCO3) to suppress hydrolysis of the amide bond .
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
Q. How should contradictory data in biological activity be resolved?
- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out assay-specific artifacts.
- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Structural analogs : Compare with derivatives lacking the thiazole moiety to isolate pharmacophore contributions .
Q. What strategies validate the compound’s stability in physiological conditions?
- pH-dependent degradation studies : Monitor degradation rates in buffers (pH 1–9) via HPLC.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) to assess esterase/peptidase susceptibility .
Q. How do in vitro and in vivo pharmacokinetic profiles correlate?
- In vitro : High microsomal stability (t1/2 > 60 minutes) but poor aqueous solubility may limit oral bioavailability.
- In vivo : Use PEGylated formulations or lipid nanoparticles to enhance bioavailability in rodent models .
Q. What advanced analytical techniques resolve crystallographic or stereochemical uncertainties?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., monoclinic P21/c space group) .
- Circular dichroism (CD) : Assigns stereochemistry of chiral centers in derivatives .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
